5-bromo-1-(1,2,4-oxadiazol-3-ylmethyl)-2,3-dihydro-1H-indole-2,3-dione 5-bromo-1-(1,2,4-oxadiazol-3-ylmethyl)-2,3-dihydro-1H-indole-2,3-dione
Brand Name: Vulcanchem
CAS No.: 1042633-64-6
VCID: VC2550157
InChI: InChI=1S/C11H6BrN3O3/c12-6-1-2-8-7(3-6)10(16)11(17)15(8)4-9-13-5-18-14-9/h1-3,5H,4H2
SMILES: C1=CC2=C(C=C1Br)C(=O)C(=O)N2CC3=NOC=N3
Molecular Formula: C11H6BrN3O3
Molecular Weight: 308.09 g/mol

5-bromo-1-(1,2,4-oxadiazol-3-ylmethyl)-2,3-dihydro-1H-indole-2,3-dione

CAS No.: 1042633-64-6

Cat. No.: VC2550157

Molecular Formula: C11H6BrN3O3

Molecular Weight: 308.09 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-1-(1,2,4-oxadiazol-3-ylmethyl)-2,3-dihydro-1H-indole-2,3-dione - 1042633-64-6

Specification

CAS No. 1042633-64-6
Molecular Formula C11H6BrN3O3
Molecular Weight 308.09 g/mol
IUPAC Name 5-bromo-1-(1,2,4-oxadiazol-3-ylmethyl)indole-2,3-dione
Standard InChI InChI=1S/C11H6BrN3O3/c12-6-1-2-8-7(3-6)10(16)11(17)15(8)4-9-13-5-18-14-9/h1-3,5H,4H2
Standard InChI Key JVRRUXPWYUPVTN-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Br)C(=O)C(=O)N2CC3=NOC=N3
Canonical SMILES C1=CC2=C(C=C1Br)C(=O)C(=O)N2CC3=NOC=N3

Introduction

Chemical Structure and Properties

Molecular Structure

5-bromo-1-(1,2,4-oxadiazol-3-ylmethyl)-2,3-dihydro-1H-indole-2,3-dione possesses a complex heterocyclic structure with several distinctive features. The compound contains an indole core with a bromine atom substitution at position 5 and a 1,2,4-oxadiazol-3-ylmethyl group attached to the nitrogen atom at position 1. The indole nucleus consists of a benzene ring fused with a pyrrole ring, forming the bicyclic structure that serves as the foundation for this compound. The molecule also features a dione functionality at positions 2 and 3 of the indole ring, which significantly contributes to its chemical reactivity and biological activities.

The 1,2,4-oxadiazole moiety is a five-membered heterocyclic ring containing three heteroatoms—one oxygen and two nitrogen atoms—arranged in a specific pattern. This structural component plays a crucial role in the compound's biological interactions, particularly through hydrogen bonding capabilities with target enzymes and receptors in biological systems.

Physical Properties

The physical properties of 5-bromo-1-(1,2,4-oxadiazol-3-ylmethyl)-2,3-dihydro-1H-indole-2,3-dione are summarized in Table 1, providing essential information for researchers working with this compound.

Table 1: Physical Properties of 5-bromo-1-(1,2,4-oxadiazol-3-ylmethyl)-2,3-dihydro-1H-indole-2,3-dione

PropertyValue
CAS Number1042633-64-6
Molecular FormulaC11H6BrN3O3
Molecular Weight308.09 g/mol
AppearanceNot specified in available literature
SolubilityLikely soluble in organic solvents due to structural characteristics
Storage ConditionsRoom temperature, protected from light and moisture (typical for similar compounds)
Research DesignationFor research use only, not for human or veterinary use

The compound's molecular weight of 308.09 g/mol is attributable to its complex structure containing multiple heteroatoms including bromine, nitrogen, and oxygen. The presence of the bromine atom significantly contributes to its molecular weight and likely influences its solubility profile and partition coefficient.

Chemical Reactivity

The chemical reactivity of 5-bromo-1-(1,2,4-oxadiazol-3-ylmethyl)-2,3-dihydro-1H-indole-2,3-dione is determined by its functional groups and structural features. The compound's reactivity profile includes several key aspects:

  • The bromine atom at position 5 serves as a potential site for substitution reactions and can participate in halogen bonding interactions with biological targets.

  • The carbonyl groups at positions 2 and 3 (dione functionality) are susceptible to nucleophilic attack and can form hydrogen bonds with amino acid residues in proteins.

  • The 1,2,4-oxadiazole ring acts as a hydrogen bond acceptor, facilitating interactions with biological targets through non-covalent binding.

  • The methylene bridge connecting the oxadiazole moiety to the indole nitrogen provides conformational flexibility, potentially allowing the molecule to adopt optimal orientations for binding to target proteins.

These chemical characteristics collectively contribute to the compound's biological activities and pharmaceutical potential, making it a subject of interest in medicinal chemistry research.

Synthesis and Preparation

Purification Techniques

Following synthesis, 5-bromo-1-(1,2,4-oxadiazol-3-ylmethyl)-2,3-dihydro-1H-indole-2,3-dione requires purification to remove reaction byproducts and unreacted starting materials. The purification process typically employs various chromatographic and recrystallization techniques:

  • Column chromatography, which separates compounds based on their differential affinities for stationary and mobile phases

  • Recrystallization from appropriate solvent systems to obtain pure crystalline material

  • In some cases, preparative high-performance liquid chromatography (HPLC) for achieving high purity

These purification steps are critical for obtaining research-grade material suitable for biological evaluation and structural characterization studies.

Biological Activities

Anti-inflammatory Activities

The anti-inflammatory potential of 5-bromo-1-(1,2,4-oxadiazol-3-ylmethyl)-2,3-dihydro-1H-indole-2,3-dione aligns with the known properties of many indole derivatives. Inflammation is a complex biological response involving multiple signaling pathways and cellular processes, and compounds that can modulate these responses have significant therapeutic potential.

The anti-inflammatory effects may involve:

  • Inhibition of pro-inflammatory cytokine production

  • Modulation of NF-κB signaling pathways

  • Reduction of reactive oxygen species generation

  • Interference with prostaglandin synthesis pathways

These activities position the compound as a potential candidate for development as an anti-inflammatory agent for conditions characterized by excessive inflammatory responses.

MechanismDescriptionRelevance to Cancer Therapy
Apoptosis InductionPromotion of programmed cell deathSelective elimination of cancer cells
Cell Cycle ArrestInhibition of cancer cell proliferationPrevention of tumor growth
Anti-angiogenesisInhibition of new blood vessel formationLimiting tumor nutrient supply
Metastasis InhibitionPrevention of cancer spreadReducing cancer progression
Signal Transduction ModulationInterference with oncogenic signaling pathwaysTargeting cancer-specific vulnerabilities

The specific anticancer targets and efficacy of this compound would require further investigation through in vitro and in vivo models to fully characterize its potential as an anticancer agent.

Antimicrobial Activities

5-bromo-1-(1,2,4-oxadiazol-3-ylmethyl)-2,3-dihydro-1H-indole-2,3-dione has potential antimicrobial properties characteristic of many indole derivatives. The compound may exert antimicrobial effects against various pathogens, including bacteria and fungi.

Potential antimicrobial mechanisms include:

  • Disruption of microbial cell membranes

  • Inhibition of essential microbial enzymes

  • Interference with microbial DNA replication

  • Biofilm formation inhibition

The presence of the bromine atom and the 1,2,4-oxadiazole moiety likely contributes to the compound's antimicrobial potential through specific interactions with microbial targets.

Mechanism of Action

Molecular Interactions

The biological activities of 5-bromo-1-(1,2,4-oxadiazol-3-ylmethyl)-2,3-dihydro-1H-indole-2,3-dione are mediated through specific molecular interactions with biological targets. The compound's diverse functional groups enable multiple interaction types:

  • The oxadiazole ring acts as a hydrogen bond acceptor, facilitating interactions with amino acid residues in target proteins.

  • The bromine atom at position 5 can participate in halogen bonding, a directional intermolecular interaction that contributes to binding affinity and selectivity.

  • The carbonyl groups at positions 2 and 3 can form hydrogen bonds with nucleophilic residues in proteins.

  • The indole core may engage in π-π stacking interactions with aromatic amino acid residues in target proteins.

These non-covalent interactions collectively determine the compound's binding affinity and specificity for biological targets, ultimately influencing its pharmacological effects.

Comparative Analysis

Comparison with Related Indole Derivatives

5-bromo-1-(1,2,4-oxadiazol-3-ylmethyl)-2,3-dihydro-1H-indole-2,3-dione is part of a broader class of indole derivatives, many with similar structural features but distinct biological profiles. Comparing this compound with structurally related molecules provides insights into the impact of specific structural modifications on biological activity.

Table 3: Comparison of 5-bromo-1-(1,2,4-oxadiazol-3-ylmethyl)-2,3-dihydro-1H-indole-2,3-dione with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesPotential Impact on Activity
5-bromo-1-(1,2,4-oxadiazol-3-ylmethyl)-2,3-dihydro-1H-indole-2,3-dioneC11H6BrN3O3308.09Reference compoundBaseline activities
5-bromo-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,3-dihydro-1H-indole-2,3-dioneC12H8BrN3O3322.11Methyl group on oxadiazole, oxadiazole at 5-positionModified receptor interactions, potentially altered lipophilicity
5-bromo-7-tert-butyl-1H-indole-2,3-dioneC12H12BrNO2282.13tert-butyl at position 7, unsubstituted N-1Different steric profile, altered binding orientation
5-bromo-1-(2-phenylethyl)-1H-indole-2,3-dioneC16H12BrNO2330.17Phenylethyl at N-1 instead of oxadiazolylmethylAdditional aromatic interactions, different conformational profile

This comparative analysis highlights how structural modifications can significantly alter the physical properties and potential biological activities of indole derivatives. For instance, the addition of a methyl group to the oxadiazole moiety in the second compound may affect lipophilicity and binding interactions, while the presence of a phenylethyl group in the fourth compound introduces additional aromatic interactions that could influence target selectivity.

Research Applications

Future Research Directions

Several key areas warrant further investigation to fully explore the potential of 5-bromo-1-(1,2,4-oxadiazol-3-ylmethyl)-2,3-dihydro-1H-indole-2,3-dione:

  • Target identification: Employing proteomics and computational approaches to identify specific molecular targets.

  • Structure-activity relationship studies: Systematic modification of the core structure to optimize activity and develop more potent derivatives.

  • Pharmacokinetic and metabolic studies: Evaluation of absorption, distribution, metabolism, excretion, and toxicity profiles.

  • Formulation development: Addressing potential solubility or stability challenges through innovative formulation approaches.

  • Combination studies: Assessment of synergistic effects with established therapeutic agents.

These research directions would provide a more comprehensive understanding of the compound's potential and guide its development toward specific therapeutic applications.

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